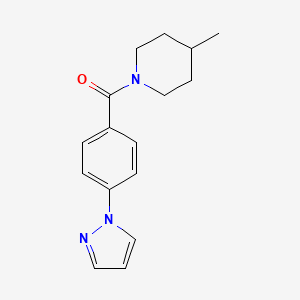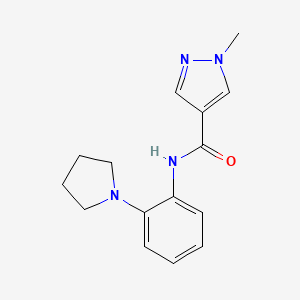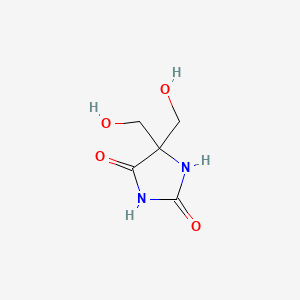![molecular formula C22H22N4 B7537062 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline, also known as INDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in various diseases. INDQ is a member of the quinoline family, which is known for its diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline involves the interaction with various cellular targets, including enzymes, receptors, and proteins. 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline exerts its pharmacological activities through the modulation of these targets, leading to the inhibition of various cellular processes.
In cancer cells, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline inhibits DNA synthesis by binding to topoisomerase II, an essential enzyme involved in DNA replication. 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline also inhibits cell cycle progression by inducing cell cycle arrest at the G2/M phase.
In neurodegenerative disorders, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline activates the Nrf2/ARE pathway by binding to Keap1, a negative regulator of Nrf2. This leads to the upregulation of antioxidant and anti-inflammatory genes, resulting in the protection of neurons from oxidative stress and inflammation.
In infectious diseases, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline inhibits essential enzymes and proteins involved in the pathogen's survival, leading to the inhibition of growth and replication.
Biochemical and Physiological Effects
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline exerts various biochemical and physiological effects, depending on the cellular target and the disease state. In cancer cells, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline induces DNA damage and cell death, leading to the inhibition of tumor growth. In neurodegenerative disorders, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline protects neurons from oxidative stress and inflammation, leading to the prevention of neuronal damage and death. In infectious diseases, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline inhibits the growth and replication of the causative agents, leading to the prevention of disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline in lab experiments include its diverse pharmacological activities, high potency, and selectivity for specific cellular targets. 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline is also relatively easy to synthesize, making it accessible for research purposes. However, the limitations of using 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline in lab experiments include its potential toxicity and lack of specificity for certain cellular targets. Careful optimization of the experimental conditions is necessary to minimize the potential side effects of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline.
Direcciones Futuras
The future directions for 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline research include the development of more potent and selective analogs, the identification of new cellular targets, and the investigation of its potential applications in other diseases. The optimization of the synthesis method and the development of new synthetic routes are also necessary to improve the yield and purity of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline. Additionally, the elucidation of the structure-activity relationship of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline and its analogs will provide insights into the molecular basis of its pharmacological activities.
Métodos De Síntesis
The synthesis of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline involves the reaction of 4-(1H-indol-3-ylmethyl)piperazine with 2-chloroquinoline in the presence of a base. The reaction proceeds through the formation of a quinoline intermediate, which is then converted into 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline through a series of steps. The yield of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline has been extensively studied for its potential applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline exerts its anti-cancer activity through the inhibition of DNA synthesis and cell cycle progression.
In neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline has been shown to protect neurons from oxidative stress and inflammation. 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
In infectious diseases, such as malaria and tuberculosis, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline has been shown to inhibit the growth of the causative agents. 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline exerts its anti-infective activity through the inhibition of essential enzymes and proteins involved in the pathogen's survival.
Propiedades
IUPAC Name |
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-3-7-20-17(5-1)9-10-22(24-20)26-13-11-25(12-14-26)16-18-15-23-21-8-4-2-6-19(18)21/h1-10,15,23H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBVHYBVEROAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)
![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)

![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)

![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)

![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)